

Application Notes and Protocols for Penicillin G Sodium in Cell Culture

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Compound of Interest		
Compound Name:	Diphenicillin sodium	
Cat. No.:	B15494851	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive overview of the use of Penicillin G sodium, a common beta-lactam antibiotic, in mammalian cell culture. While the term "**Diphenicillin sodium**" is not standard, it is presumed to refer to a common penicillin salt used in research settings. Penicillin is frequently used in combination with streptomycin to prevent bacterial contamination in cell cultures.[1][2][3] This document outlines its effects on cellular processes, provides detailed experimental protocols, and summarizes key quantitative data from relevant studies. Although primarily used for its antibacterial properties, recent studies have highlighted its potential immunomodulatory effects and impact on gene expression in cultured cells.[1][4]

Mechanism of Action

Penicillin G is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs).[5] This action disrupts the integrity of the peptidoglycan layer, leading to bacterial cell death.[5] In mammalian cell culture, its primary role is to prevent the growth of gram-positive bacteria.[3] Streptomycin, an aminoglycoside often used in conjunction with penicillin, inhibits protein synthesis in bacteria, providing broad-spectrum protection against both gram-positive and gram-negative bacteria.[3][6]

Effects on Mammalian Cells



While effective against bacteria, it is crucial to recognize that penicillin can have off-target effects on mammalian cells. Studies have shown that the commonly used Penicillin-Streptomycin (PenStrep) solution can alter gene expression and cellular signaling pathways.[1]

Immunomodulatory Effects on T-Cells

A study on human peripheral blood mononuclear cells (PBMCs) demonstrated that Penicillin G sodium can modulate T-cell differentiation and cytokine expression.[4] Key findings from this research are summarized below.

Table 1: Effect of Penicillin G Sodium on T-Cell Transcription Factors and Cytokines

Gene	Incubation Time	Effect	Significance (p- value)
T-bet	72 hours	Significant Reduction	p = 0.031[4]
IFN-y	Not specified	Decreased Levels	p = 0.001[4]
IL-17A	Not specified	Decreased Levels	p ≤ 0.05[4]
GATA3	72 hours	Downregulated	p = 0.035[4]
RORyt	Not specified	No Significant Change	Not specified[4]

Data extracted from a study on human PBMCs cultured with 120 μ g/ml of Penicillin G sodium. [4]

Gene Expression Changes in HepG2 Cells

Research on the HepG2 human liver cell line revealed that PenStrep treatment can significantly alter gene expression. A total of 209 genes were identified as being responsive to PenStrep.[1] Pathway analysis of these genes showed enrichment in "xenobiotic metabolism signaling" and "PXR/RXR activation" pathways.[1] Furthermore, ChIP-seq analysis identified 9,514 H3K27ac peaks that were responsive to PenStrep, suggesting widespread changes in gene regulation.[1] These findings underscore the importance of considering the potential confounding effects of antibiotics in cell culture experiments.[1]



Experimental Protocols

Protocol 1: Preparation and Use of Penicillin-Streptomycin Solution in Cell Culture

This protocol describes the standard procedure for supplementing cell culture media with a Penicillin-Streptomycin solution.

Materials:

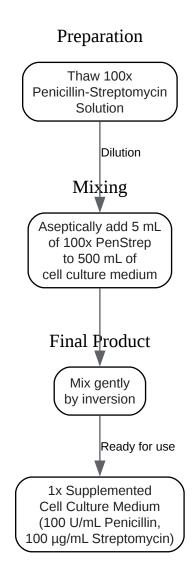
- Penicillin-Streptomycin solution (commonly 100x, containing 10,000 U/mL of penicillin and 10,000 μg/mL of streptomycin)
- Complete cell culture medium (e.g., DMEM, RPMI-1640)
- Sterile serological pipettes
- Sterile conical tubes
- Cell culture flasks or plates
- Mammalian cell line of interest

Procedure:

- Thaw the frozen Penicillin-Streptomycin solution at room temperature or in a 37°C water bath.
- Aseptically add the Penicillin-Streptomycin solution to the complete cell culture medium to achieve a 1x final concentration. For a 100x stock solution, add 5 mL to 500 mL of medium.
- Mix the supplemented medium thoroughly by gentle inversion.
- Use the supplemented medium for routine cell culture, including seeding, subculturing, and maintenance.
- For most cell lines, the recommended working concentration is 100 U/mL of penicillin and 100 μg/mL of streptomycin.[3]



Workflow for Preparing Supplemented Cell Culture Medium



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Caption: Workflow for preparing 1x Penicillin-Streptomycin supplemented medium.

Protocol 2: Investigating the Immunomodulatory Effects of Penicillin G Sodium on PBMCs

This protocol is adapted from a study investigating the effects of Penicillin G on T-cell differentiation.[4]



Materials:

- Ficoll-Hypaque density gradient medium
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
- Penicillin G sodium
- Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
- 96-well cell culture plates
- · Human peripheral blood
- Reagents and equipment for quantitative real-time PCR (qRT-PCR)

Procedure:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Hypaque density gradient centrifugation.[4]
- Wash the isolated PBMCs and resuspend them in complete RPMI-1640 medium.
- Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well in a final volume of 200 μ L.[4]
- Prepare the following experimental groups in triplicate:
 - Unstimulated control (PBMCs in medium only)
 - Stimulated control (PBMCs with anti-CD3 and anti-CD28 antibodies)
 - Experimental group (PBMCs with anti-CD3, anti-CD28, and 120 µg/mL Penicillin G sodium)[4]
- Incubate the plates at 37°C in a 5% CO2 incubator for 24, 48, and 72 hours.[4]
- At each time point, harvest the cells and extract total RNA.



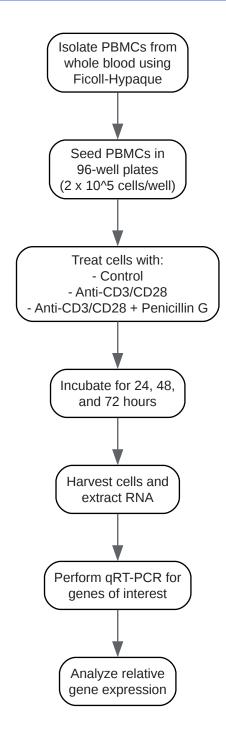




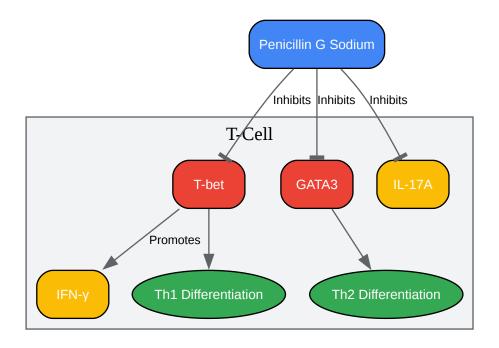
- Perform qRT-PCR to analyze the gene expression levels of T-bet, IFN-γ, IL-17A, GATA3, and RORyt.
- Normalize the expression data to a suitable housekeeping gene and compare the relative expression levels between the different groups.

Experimental Workflow for PBMC Treatment and Analysis









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